Difficidin

Description

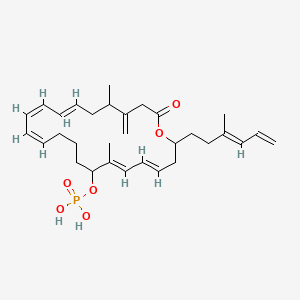

Structure

3D Structure

Properties

CAS No. |

95152-88-8 |

|---|---|

Molecular Formula |

C31H45O6P |

Molecular Weight |

544.7 g/mol |

IUPAC Name |

[(4E,6E,12Z,14Z,16E)-7,19-dimethyl-2-[(3E)-3-methylhexa-3,5-dienyl]-20-methylidene-22-oxo-1-oxacyclodocosa-4,6,12,14,16-pentaen-8-yl] dihydrogen phosphate |

InChI |

InChI=1S/C31H45O6P/c1-6-17-25(2)22-23-29-20-16-15-19-27(4)30(37-38(33,34)35)21-14-12-10-8-7-9-11-13-18-26(3)28(5)24-31(32)36-29/h6-11,13,15-17,19,26,29-30H,1,5,12,14,18,20-24H2,2-4H3,(H2,33,34,35)/b9-7-,10-8-,13-11+,16-15+,25-17+,27-19+ |

InChI Key |

ZUWUQYGHRURWCL-XUIVTPDHSA-N |

SMILES |

CC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O |

Isomeric SMILES |

CC1C/C=C/C=C\C=C/CCCC(/C(=C/C=C/CC(OC(=O)CC1=C)CC/C(=C/C=C)/C)/C)OP(=O)(O)O |

Canonical SMILES |

CC1CC=CC=CC=CCCCC(C(=CC=CCC(OC(=O)CC1=C)CCC(=CC=C)C)C)OP(=O)(O)O |

Synonyms |

difficidin |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Difficidin Biosynthesis Pathway in Bacillus velezensis

Executive Summary: Bacillus velezensis, a prominent species of plant growth-promoting rhizobacteria, is a prolific producer of secondary metabolites that are instrumental in its biocontrol capabilities. Among these is difficidin, a highly potent, broad-spectrum polyketide antibiotic effective against a range of plant pathogens. This technical guide provides a comprehensive overview of the difficidin biosynthesis pathway, targeting researchers, scientists, and professionals in drug development. It details the genetic architecture of the dfn biosynthetic gene cluster, the enzymatic steps of polyketide synthesis, the intricate regulatory networks governing its expression, and key experimental protocols for its study.

Introduction to Difficidin

Bacillus velezensis has garnered significant attention for its ability to suppress phytopathogens, a trait largely attributed to its production of antimicrobial compounds.[1] These include non-ribosomally synthesized lipopeptides and polyketides.[2][3] Difficidin is a complex polyene antibiotic synthesized by a Type I polyketide synthase (PKS) pathway.[4] It exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a key component of B. velezensis's biocontrol arsenal and a compound of interest for novel antibiotic development.[5][6] An oxidized variant, oxydifficidin, is also produced and demonstrates a broad spectrum of activity.[7][8]

The Difficidin Biosynthetic Gene Cluster (dfn)

The synthesis of difficidin is orchestrated by a giant biosynthetic gene cluster (BGC), designated dfn (also referred to as pks3).[1][4][9] In the model strain B. velezensis FZB42, this cluster is cataloged under the MIBiG accession BGC0000176.[10] A defining feature of the difficidin PKS system is its trans-AT architecture. Unlike canonical PKS systems where each module contains its own acyltransferase (AT) domain to load extender units, the dfn modules lack this domain. Instead, the AT activity is provided by discrete enzymes encoded by separate genes within the cluster.[9][11]

The dfn cluster comprises a series of genes (difA through difO) that encode the core PKS machinery and accessory enzymes required for precursor synthesis, tailoring, and regulation.[10]

Table 1: Genes of the Difficidin (dfn) Cluster and Their Putative Functions [10]

| Gene | Putative Product/Function |

| difA | Malonyl CoA-[acyl-carrier-protein] transacylase |

| difB | Putative long-chain fatty acid CoA ligase / Kinase |

| difC | Probable acyl carrier protein (ACP) |

| difD | Acyl CoA synthetase |

| difE | 3-oxoacyl-(acyl carrier protein) reductase |

| difF | Polyketide synthase type I |

| difG | Polyketide synthase type I |

| difH | Polyketide synthase type I |

| difI | Polyketide synthase type I |

| difJ | Polyketide synthase type I |

| difK | Polyketide synthase type I |

| difL | Polyketide synthase type I |

| difM | Polyketide synthase type I |

| difN | Acyl carrier protein (ACP) |

| difO | Putative enoyl-CoA hydratase/isomerase |

The Biosynthesis Pathway

Difficidin synthesis follows the logic of a modular Type I PKS assembly line. The process begins with a starter unit and proceeds through successive rounds of elongation, with each module responsible for adding one extender unit (typically derived from malonyl-CoA or methylmalonyl-CoA) and performing a specific set of reductive modifications.[9][11]

The biosynthesis can be summarized in the following key stages:

-

Activation: The acyl carrier protein (ACP) domains within the PKS modules must be post-translationally modified by a 4'-phosphopantetheinyl transferase (PPTase), such as Sfp, to become active.[1][4]

-

Chain Elongation: The growing polyketide chain is passed from one module to the next. At each module, a trans-acting AT loads an extender unit onto the ACP, followed by a decarboxylative Claisen condensation catalyzed by the ketosynthase (KS) domain.[11]

-

Modification: Following condensation, the β-keto group on the growing chain can be sequentially modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, if present and active in the module.

-

Termination and Tailoring: After the final elongation step, the completed polyketide chain is released from the PKS. A crucial final tailoring step in difficidin biosynthesis is phosphorylation, a reaction likely catalyzed by the kinase-like enzyme DifB.[9][11]

Regulation of Difficidin Biosynthesis

The expression of the large dfn operon is tightly controlled at multiple levels to ensure production occurs at the appropriate time and condition, primarily during the stationary phase of growth.

Transcriptional Regulation by Spo0A: The master regulator of sporulation and stationary-phase phenomena, Spo0A, is essential for the biosynthesis of difficidin.[4][12] The activated, phosphorylated form of Spo0A (Spo0AP) directly binds to the promoter region of the dfn gene cluster, initiating its transcription.[4] The level of Spo0AP is controlled by a phosphorelay system involving sensor histidine kinases (like KinA and KinD) that phosphorylate Spo0A, and phosphatases (like Spo0E) that dephosphorylate it.[4][12] Modulating the activity of these kinases and phosphatases can therefore significantly impact difficidin yield.[4][12]

References

- 1. Antimicrobial Activities of Lipopeptides and Polyketides of Bacillus velezensis for Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Profiling of Antimicrobial Metabolites Synthesized by the Endophytic and Genetically Amenable Biocontrol Strain Bacillus velezensis DMW1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [kops.uni-konstanz.de]

- 6. researchgate.net [researchgate.net]

- 7. Bacillus velezensis FiA2 as an Oxydifficidin-Producing Strain and its Effects on the Growth Performance, Immunity, Intestinal Microbiota, and Resistance to Aeromonas salmonicida Infection in Carassius carassius - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BGC0000176 [mibig.secondarymetabolites.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Difficidin from Soil Bacteria

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of difficidin, a potent antibacterial polyketide produced by soil bacteria. This document details the underlying molecular genetics, mechanism of action, and the experimental protocols necessary for its extraction and purification, serving as a valuable resource for researchers in natural product discovery and antibiotic development.

Introduction: The Emergence of Difficidin

Difficidin is a highly unsaturated 22-membered macrolide antibiotic that exhibits a broad spectrum of activity against various bacterial pathogens.[1][2] First reported in the late 1980s, it was initially isolated from the fermentation broth of Bacillus subtilis strains ATCC 39320 and ATCC 39374.[1][3] Subsequent research has identified difficidin and its analogues in other Bacillus species, including Bacillus amyloliquefaciens and Bacillus velezensis, highlighting the potential of these soil-dwelling microbes as a source of novel antimicrobial agents.[4][5] The unique chemical structure of difficidin, which includes a rare phosphate moiety, contributes to its significant biological activity.[1][2]

Biosynthesis of Difficidin: A Genetic and Molecular Overview

The production of difficidin is orchestrated by a complex enzymatic machinery encoded by the dfn gene cluster.[1][6] This cluster directs the synthesis of a type I polyketide synthase (PKS) system, a large, modular multienzyme complex responsible for the stepwise assembly of the difficidin molecule.[1][2]

The biosynthesis is a multi-step process involving a series of catalytic domains organized into modules within the PKS. Each module is responsible for a specific elongation and modification step in the growing polyketide chain.[1][2] The expression of the dfn gene cluster is under tight genetic control, with the transcription factor Spo0A playing a crucial role in regulating difficidin biosynthesis.[6][7] Studies have shown that modulating the phosphorylation level of Spo0A can significantly impact the production yield of difficidin.[7]

Proposed Biosynthetic Pathway of Difficidin

The biosynthesis of difficidin analogues is proposed to involve a series of enzymatic reactions catalyzed by ketosynthase (KS), acyl carrier proteins (ACP), ketoreductase (KR), acyltransferase (AT), and other modifying enzymes.[8]

Caption: Proposed biosynthetic pathway of difficidin.

Mechanism of Action: Halting Bacterial Protein Synthesis

Difficidin exerts its bactericidal effect primarily by inhibiting protein synthesis in susceptible bacteria.[1][9] Upon entering the bacterial cell, difficidin rapidly halts protein production, leading to a cessation of growth.[9] This inhibition has been observed in both whole-cell and cell-free systems.[9] While the precise molecular target is still under investigation, it is understood that difficidin's action is more rapid on protein synthesis than on the synthesis of RNA, DNA, or the cell wall.[6][9] This targeted mechanism contributes to its potent antibacterial activity and a low frequency of natural resistance development in bacteria like E. coli.[9]

Experimental Protocols: From Soil to Pure Compound

The isolation and purification of difficidin from bacterial fermentation broths involve a multi-step process of extraction and chromatography. The following protocols are synthesized from methodologies described in the scientific literature.[3][6][10]

Fermentation of Difficidin-Producing Bacteria

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Landy medium or LB medium) with a pure culture of a difficidin-producing Bacillus strain (e.g., B. subtilis ATCC 39320 or B. amyloliquefaciens).[4][6]

-

Culture Conditions: Incubate the culture at an appropriate temperature (e.g., 28-37°C) with shaking (e.g., 180 rpm) for a sufficient duration (e.g., 48 hours) to allow for the production of difficidin.[6]

Extraction of Difficidin

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 8,000 x g) to pellet the bacterial cells.[6]

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted difficidin.

-

Solvent Extraction: Acidify the supernatant and extract the difficidin using an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[6][10]

-

Phase Separation: Separate the organic phase containing the difficidin.

-

Concentration: Evaporate the organic solvent under vacuum to obtain a crude extract.[6]

Purification of Difficidin

-

Initial Cleanup: The crude extract can be further partitioned to remove contaminants. For instance, partitioning between heptane and a methanol-aqueous phosphate buffer can remove nonpolar impurities.[10]

-

Adsorption Chromatography: Load the partially purified extract onto a resin such as Diaion HP-20. Elute with a suitable solvent gradient to selectively recover difficidin-containing fractions.[10]

-

Ion-Exchange Chromatography: For further purification, utilize an anion-exchange resin like DEAE-Sephadex A25.[10]

-

Reverse-Phase Chromatography: Employ reverse-phase chromatography, for example, using a LiChroprep RP-18 resin, to separate difficidin from its isomers and other closely related compounds.[10] High-performance liquid chromatography (HPLC) is a key technique for both purification and quantitative analysis.[6]

-

Desalting: Remove any remaining salts to obtain the pure difficidin, which can be stored as a potassium salt.[10]

Caption: General workflow for the isolation and purification of difficidin.

Quantitative Data on Difficidin and its Analogues

The biological activity of difficidin and its analogues has been quantified against a range of bacterial pathogens. This data is crucial for evaluating their potential as therapeutic agents.

| Compound | Target Organism | Activity Metric | Value | Reference |

| Difficidin Analogues | Vancomycin-resistant Enterococcus faecalis | MIC | ~2-9 x 10⁻³ µM | [11][12] |

| Methicillin-resistant Staphylococcus aureus | MIC | ~2-9 x 10⁻³ µM | [11][12] | |

| Klebsiella pneumoniae | MIC | ~2-9 x 10⁻³ µM | [11][12] | |

| Pseudomonas aeruginosa | MIC | ~2-9 x 10⁻³ µM | [11][12] | |

| Difficidin | Xanthomonas oryzae pv. oryzae | Inhibition Zone | ~15 mm | [13] |

| Xanthomonas oryzae pv. oryzicola | Inhibition Zone | ~14 mm | [13] |

MIC: Minimum Inhibitory Concentration

Conclusion and Future Directions

Difficidin represents a promising class of antibiotics with a potent mechanism of action and a broad spectrum of activity. The elucidation of its biosynthetic pathway and the development of robust isolation protocols are critical steps towards harnessing its full therapeutic potential. Future research efforts could focus on several key areas:

-

Strain Engineering: Genetic manipulation of the dfn gene cluster and its regulatory networks in producer strains to enhance the yield of difficidin.[1]

-

Analogue Discovery: Exploration of different Bacillus species from diverse environments to discover novel difficidin analogues with improved activity or pharmacokinetic properties.[11]

-

Mechanism of Action Studies: Detailed investigation into the precise molecular target of difficidin to better understand its interaction with the bacterial ribosome and to guide the design of new derivatives.

-

Clinical Evaluation: Preclinical and clinical studies to assess the safety and efficacy of difficidin and its analogues for the treatment of bacterial infections.

References

- 1. Difficidin | 95152-88-8 | Benchchem [benchchem.com]

- 2. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Difficidin | TargetMol [targetmol.com]

- 6. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. III. Mode of action of difficidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Difficidin class of polyketide antibiotics from marine macroalga-associated Bacillus as promising antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Difficidin and oxydifficidin structural differences

An In-depth Technical Guide to the Structural Differences of Difficidin and Oxydifficidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural, physicochemical, and biosynthetic differences between the broad-spectrum antibiotics difficidin and oxydifficidin. Produced by bacteria such as Bacillus subtilis and Bacillus amyloliquefaciens, these highly unsaturated 22-membered macrolide phosphates represent a unique class of polyketide antibiotics.[1][2][3][4] Understanding their distinct characteristics is crucial for ongoing research and development in antibacterial therapies.

Core Structural Differences

The fundamental difference between difficidin and oxydifficidin lies in a single hydroxylation event. Oxydifficidin is the oxidized analogue of difficidin, featuring an additional hydroxyl (-OH) group at the C-5 position of the macrolide ring.[1][5] This seemingly minor modification results in a measurable difference in molecular weight and polarity, which can influence the molecule's biological activity and pharmacokinetic properties.

Both molecules share the same core structure: a 22-membered polyene lactone ring with a rare phosphate ester group.[1][2][3] They are known to undergo reversible thermal isomerization, which can further complicate their analysis and biological evaluation.[1][2][4]

Caption: Chemical structures of Difficidin and Oxydifficidin.

Comparative Physicochemical Data

The structural variance between the two compounds is clearly reflected in their physicochemical data. The addition of a hydroxyl group increases the molecular weight of oxydifficidin by approximately 16 Da compared to difficidin.[1] This difference is readily detectable by mass spectrometry.

| Property | Difficidin | Oxydifficidin | Reference |

| Molecular Formula | C₃₁H₄₅O₆P | C₃₁H₄₅O₇P | [5] |

| Molecular Weight | 544.6 g/mol | 560.6 g/mol | [5] |

| Mass Spectrometry | m/z 545.3 [M+H]⁺ (low intensity) | m/z 561.3 [M+H]⁺ (low intensity) | [1] |

| Appears as alkali ion adducts | m/z 559 [M-H]⁻ (Negative ion FAB-MS) | [1][5] | |

| m/z 776.4100 [M]⁺ (tris(trimethylsilyl) ether derivative, EI-MS) | [5][6] | ||

| UV Absorption (λmax) | Not specified | 235 nm (ε = 59,600), 273 nm (ε = 30,200) | [5] |

Biosynthesis and Regulation

The biosynthesis of both difficidin and oxydifficidin is directed by the dfn gene cluster, which encodes a type I polyketide synthase (PKS).[1][7] The hydroxylation that converts difficidin to oxydifficidin is presumed to be a post-PKS modification step, catalyzed by a dedicated hydroxylase enzyme within the cluster.

Recent studies have shown that the master transcriptional regulator Spo0A directly controls the biosynthesis of difficidin.[7][8] Spo0A binds to the promoter region of the dfn gene cluster, activating its transcription.[8] The phosphorylation state of Spo0A is critical; increasing its phosphorylation level, for instance by deleting the phosphatase gene spo0E, leads to enhanced difficidin production.[7][8] This regulatory mechanism provides a potential target for metabolic engineering to improve antibiotic yields.

Caption: Regulation of Difficidin and Oxydifficidin biosynthesis by Spo0A.

Experimental Protocols

Isolation and Purification

The following protocol is a summary of the methodology described for isolating difficidin and oxydifficidin from Bacillus subtilis (ATCC 39320) fermentation broth.[6]

Caption: Generalized workflow for the isolation of difficidin and oxydifficidin.

Methodology:

-

Extraction: The antibiotics are extracted from the acidified whole fermentation broth using ethyl acetate.[6]

-

Defoamer Removal: The extract is concentrated and partitioned between heptane and a methanol-aqueous phosphate solution to remove polyglycol defoamers.[6]

-

Initial Chromatography: The aqueous layer containing the antibiotics is subjected to adsorption chromatography on Diaion HP-20 resin, followed by selective elution to yield crude mixtures.[6]

-

Anion Exchange: The crude difficidin-containing fraction is further purified on a DEAE-Sephadex A25 (Cl⁻ form) column.[6]

-

Reverse Phase Chromatography: Final separation of difficidin and oxydifficidin from their respective thermal isomers is achieved using LiChroprep RP-18 reverse-phase chromatography.[6]

-

Desalting: A final desalting step yields the pure antibiotics, which are stored as their potassium salts.[6]

Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: Spectra were recorded on a Varian XL-300 spectrometer.[6]

-

Solvent: A mixture of CD₃OD and CDCl₃ (1:4) was used as the solvent.[6]

-

Standard: Tetramethylsilane (TMS) was used as the internal standard.[6]

Mass Spectrometry (MS):

-

High-Resolution Electron Impact (EI-MS): Data for derivatized samples were collected on a Finnigan MAT212 spectrometer at 3 kV energy, using perfluorokerosene (PFK) as the reference standard.[6]

-

Fast Atom Bombardment (FAB-MS): Negative ion FAB-MS data were collected on a Varian MAT-731 spectrometer.[6]

This guide consolidates key information on the structural distinctions between difficidin and oxydifficidin, providing a foundation for further research into their synthesis, activity, and therapeutic potential.

References

- 1. Difficidin and oxydifficidin: Novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization. [scite.ai]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization. | Semantic Scholar [semanticscholar.org]

- 4. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy Oxydifficidin | 95152-89-9 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

High-Level Production of Difficidin in Bacillus subtilis: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the production of difficidin, a potent broad-spectrum antibiotic, from Bacillus subtilis strains. This document details high-producing strains, quantitative production data, comprehensive experimental protocols for cultivation, extraction, and quantification, and a thorough examination of the key signaling pathways that regulate difficidin biosynthesis. The information is presented to facilitate the replication and optimization of difficidin production for research and development purposes.

Introduction to Difficidin and High-Producing Bacillus subtilis Strains

Difficidin and its related compound, oxydifficidin, are macrocyclic polyene lactone phosphate esters with a broad spectrum of activity against both aerobic and anaerobic bacteria, including human pathogens that are resistant to multiple antibiotics.[1] These compounds are secondary metabolites produced by several strains of Bacillus subtilis.

Initial discovery and characterization of difficidin were associated with Bacillus subtilis strains ATCC 39320 and ATCC 39374 .[1][2] More recently, Bacillus amyloliquefaciensFZB42 , a plant-associated bacterium, has been identified as a producer of difficidin, alongside other antimicrobial compounds.[3][4] This strain is noted for its robust production of secondary metabolites, with a significant portion of its genome dedicated to their synthesis.[3]

Quantitative Production of Difficidin

While precise, directly comparable quantitative data on difficidin yields from different strains in standardized conditions is limited in publicly available literature, the following table summarizes available information to provide an estimate of production levels. It is important to note that production yields are highly dependent on the specific strain, culture medium, and fermentation conditions.

| Strain | Medium | Key Fermentation Conditions | Reported Difficidin Yield/Activity | Reference |

| Bacillus subtilis ATCC 39320 | Not specified | Fermentation broth | Production confirmed, but specific yield not quantified in initial reports. | [2][5] |

| Bacillus amyloliquefaciens FZB42 | Landy Medium | 30°C, 40 hours, 150 rpm | Production confirmed and quantified by HPLC peak area. Specific mg/L not provided. | [6] |

| Bacillus amyloliquefaciens WH1 | Not specified | Not specified | Deletion of spo0E (increasing Spo0A phosphorylation) improved difficidin production. | [7][8] |

| Bacillus amyloliquefaciens WH1 | Not specified | Not specified | Deletion of kinA (histidine kinase) increased antibacterial activity by 19%. | [7][8] |

| Bacillus amyloliquefaciens WH1 | Not specified | Not specified | Deletion of kinD (histidine kinase) decreased antibacterial activity by 28%. | [7][8] |

Regulatory Networks of Difficidin Biosynthesis

The production of difficidin is tightly regulated by a complex network of signaling pathways that respond to nutrient availability and cell density. Key global regulators in Bacillus subtilis, including Spo0A, AbrB, and CodY, play crucial roles in controlling the expression of the difficidin biosynthesis gene cluster (dfn).

Spo0A-Mediated Activation

The master regulator for sporulation initiation, Spo0A, is a key activator of difficidin biosynthesis.[7][8] Low nutrient levels trigger a phosphorylation cascade, leading to the accumulation of phosphorylated Spo0A (Spo0AP). Spo0AP then directly or indirectly activates the transcription of the dfn gene cluster.[7][9] Genetic modifications that increase the phosphorylation level of Spo0A, such as the deletion of the phosphatase gene spo0E, have been shown to enhance difficidin production.[7][8]

Regulation by AbrB and CodY

AbrB and CodY are global transcriptional regulators that are active during exponential growth in nutrient-rich conditions, where they repress the expression of genes associated with stationary phase, including those for secondary metabolite production.

-

AbrB: This transition state regulator typically represses the expression of genes activated by Spo0A. As Spo0A~P levels rise, it represses the transcription of abrB, thereby relieving the repression of genes like those in the dfn cluster.

-

CodY: This protein senses the intracellular concentrations of branched-chain amino acids (BCAAs) and GTP.[10] When these are abundant, CodY is active and represses a wide range of genes, including those for antibiotic biosynthesis.[10][11] As nutrients become limited and GTP/BCAA pools decrease, CodY repression is lifted, allowing for the expression of the dfn genes.

Experimental Protocols

The following sections provide detailed protocols for the cultivation of high-producing Bacillus subtilis strains and the subsequent extraction and quantification of difficidin.

Cultivation of Bacillus subtilis for Difficidin Production

Landy medium is a commonly used formulation for promoting the production of secondary metabolites, including difficidin, in Bacillus species.[6]

Landy Medium Composition: [1][12]

| Component | Concentration (g/L) |

| Glucose | 20.0 |

| L-Glutamic acid | 5.0 |

| Yeast Extract | 1.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| KCl | 0.5 |

| CuSO₄·5H₂O | 0.0016 |

| Fe₂(SO₄)₃ | 0.0012 |

| MnSO₄·H₂O | 0.0004 |

Protocol:

-

Prepare the Landy medium by dissolving the components in distilled water.

-

Adjust the pH of the medium to 7.0.

-

Sterilize the medium by autoclaving at 121°C for 15 minutes.

-

Inoculate the sterile medium with a fresh overnight culture of the desired Bacillus subtilis strain (e.g., FZB42, ATCC 39320).

-

Incubate the culture at 30°C with shaking at 150-200 rpm for 40-48 hours.[6]

Extraction of Difficidin

Two common methods for extracting difficidin from culture broth are solid-phase extraction (SPE) using Amberlite XAD-16 resin and liquid-liquid extraction (LLE) with ethyl acetate.

4.2.1. Solid-Phase Extraction with Amberlite XAD-16

This method is effective for capturing hydrophobic molecules like difficidin from aqueous culture media.[4][13]

Protocol:

-

Resin Preparation:

-

Wash Amberlite XAD-16 resin with methanol to remove impurities.

-

Equilibrate the resin with distilled water.[13]

-

-

Extraction:

-

Centrifuge the Bacillus subtilis culture at 12,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter to obtain a cell-free culture filtrate.[4]

-

Pass the cell-free filtrate through a column packed with the prepared Amberlite XAD-16 resin.

-

Wash the column with distilled water to remove polar components.[4]

-

-

Elution:

-

Elute the bound difficidin from the resin with 100% methanol.[4]

-

-

Concentration:

-

Evaporate the methanol eluate to dryness using a rotary evaporator.

-

Re-dissolve the dried extract in a small volume of methanol for HPLC analysis.[3]

-

4.2.2. Liquid-Liquid Extraction with Ethyl Acetate

LLE with an organic solvent like ethyl acetate is an alternative method for extracting difficidin.

Protocol:

-

pH Adjustment:

-

Adjust the pH of the cell-free culture filtrate to acidic (e.g., pH 2-3) with an appropriate acid to protonate the difficidin, making it more soluble in the organic solvent.

-

-

Extraction:

-

Mix the acidified filtrate with an equal volume of ethyl acetate in a separatory funnel.

-

Shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate. The upper organic layer will contain the difficidin.

-

-

Collection and Concentration:

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the solvent to dryness under reduced pressure.

-

Re-dissolve the dried extract in methanol for HPLC analysis.

-

Quantification of Difficidin by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of difficidin.

HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[6]

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. A typical gradient might be:

-

0-10 min: 5% to 100% B

-

10-12 min: Hold at 100% B

-

12-15 min: Return to 5% B and equilibrate.[6]

-

-

Flow Rate: 1.5 mL/min.[6]

-

Column Temperature: 30°C.[6]

-

Detection: UV detector at 280 nm.[6]

-

Injection Volume: 10 µL.[6]

Quantification Protocol:

-

Prepare a standard curve using purified difficidin of known concentrations.

-

Inject the prepared sample extracts onto the HPLC system.

-

Identify the difficidin peak based on its retention time, which should match that of the standard.

-

Integrate the peak area of the difficidin peak in the sample chromatogram.

-

Calculate the concentration of difficidin in the sample by comparing its peak area to the standard curve.

Conclusion

The production of high levels of difficidin from Bacillus subtilis is a promising avenue for the development of new antibiotics. Strains such as B. subtilis ATCC 39320 and B. amyloliquefaciens FZB42 are excellent candidates for production. Understanding and manipulating the complex regulatory networks, particularly the roles of Spo0A, AbrB, and CodY, can lead to significant improvements in yield. The experimental protocols detailed in this guide provide a solid foundation for researchers to cultivate these strains, extract difficidin, and accurately quantify its production. Further optimization of fermentation conditions and genetic engineering of these regulatory pathways hold the potential to unlock even higher titers of this valuable antibiotic.

References

- 1. Frontiers | New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor [frontiersin.org]

- 2. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Difficidin and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bacillus subtilis CodY represses early-stationary-phase genes by sensing GTP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CodY Regulates Expression of the Bacillus subtilis Extracellular Proteases Vpr and Mpr - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US9688725B2 - Bacillus sp. biosurfactants, composition including same, method for obtaining same, and use thereof - Google Patents [patents.google.com]

- 13. boddylab.ca [boddylab.ca]

The Role of the dif Gene Cluster in Difficidin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficidin and its analogue oxydifficidin are potent, broad-spectrum antibacterial polyketides produced by several species of Bacillus, including Bacillus amyloliquefaciens and Bacillus subtilis.[1][2] These compounds exhibit significant activity against a range of aerobic and anaerobic bacteria, including human pathogens, making them promising candidates for novel antibiotic development.[2] The biosynthesis of difficidin is orchestrated by a large and complex gene cluster, designated dif. This technical guide provides an in-depth overview of the dif gene cluster, its role in difficidin production, the regulatory networks that control its expression, and the experimental methodologies used to study it.

Genetic Organization of the dif Gene Cluster

The dif gene cluster is a giant modular polyketide synthase (PKS) system of the trans-acyltransferase (AT) type.[1][3] In Bacillus amyloliquefaciens FZB42, this cluster is referred to as the pks3 or dif gene cluster.[1][3] A key feature of this type of PKS is that the acyltransferase (AT) domains, which are responsible for selecting the building blocks for polyketide synthesis, are encoded by discrete genes rather than being integrated into the large PKS modules.[3]

The cluster contains genes encoding the core modular PKS enzymes, as well as genes predicted to be involved in regulation, transport, and tailoring of the final product.[3][4] For instance, upstream of the main PKS genes, there are often regulatory elements, such as genes encoding a putative LysR-like transcriptional regulator and an antiterminator protein.[3]

Function of Key Genes in the dif Gene Cluster

Several studies have elucidated the function of specific genes within the dif cluster through genetic mutation. The deletion of core biosynthetic genes completely abolishes difficidin production.

-

dfnI : Mutation of the dfnI gene in Bacillus amyloliquefaciens WH1 resulted in the complete disappearance of antibacterial activity against Ralstonia solanacearum, indicating its essential role in difficidin biosynthesis.[5]

-

dfnB : Similarly, the deletion of dfnB, another gene within the dif cluster, also led to a loss of antagonistic activity, confirming its involvement in difficidin synthesis.[5]

-

sfp : The sfp gene, which encodes a 4'-phosphopantetheinyl transferase, is crucial for the activation of PKS enzymes. A mutation in sfp in Bacillus amyloliquefaciens WH1 resulted in a 91% decrease in antibacterial activity, highlighting its essential role in the biosynthesis of difficidin and other non-ribosomally synthesized secondary metabolites.[5]

Quantitative Data on Difficidin Production

The regulation of the dif gene cluster has a significant impact on the yield of difficidin. Genetic manipulation of regulatory elements has been shown to modulate production levels, which can be quantified by measuring the resulting antibacterial activity.

| Genetic Modification in B. amyloliquefaciens WH1 | Effect on Antibacterial Activity (Zone of Inhibition) | Reference |

| Wild-Type (WH1) | Baseline activity | [5][6] |

| Δspo0A | Abolished difficidin biosynthesis | [5][6] |

| Δspo0E | 12% increase | [5][6] |

| ΔkinA | 19% increase | [5][6] |

| ΔkinD | 28% decrease | [5][6] |

| Δfur | 27% increase (mainly due to increased bacillibactin) | [5][6] |

Signaling Pathways Regulating dif Gene Cluster Expression

The primary regulator of difficidin biosynthesis is the transcription factor Spo0A .[5][6] Spo0A directly binds to the promoter region of the dif gene cluster to control its transcription.[5][6] The activity of Spo0A is, in turn, controlled by its phosphorylation state (Spo0A~P), which is governed by a phosphorelay system involving histidine kinases and a phosphatase.

As illustrated, histidine kinases such as KinA and KinD initiate a phosphorelay that leads to the phosphorylation of Spo0A. The phosphorylated form, Spo0AP, then activates the transcription of the dif gene cluster. The phosphatase Spo0E dephosphorylates Spo0AP, thus acting as a negative regulator. Deletion of spo0E leads to an accumulation of Spo0AP and a subsequent increase in difficidin production.[5][6] Conversely, mutations in key kinases can decrease the level of Spo0AP, leading to reduced difficidin synthesis.

Experimental Protocols

Gene Knockout in Bacillus subtilis and related species

Creating targeted gene deletions is fundamental to studying the function of the dif gene cluster. Several methods are available for genetic manipulation in Bacillus.[7][8] A common approach involves homologous recombination to replace the target gene with an antibiotic resistance cassette.

General Protocol for Gene Deletion by Homologous Recombination:

-

Construct Design: Amplify the upstream and downstream flanking regions (typically ~1 kb each) of the target gene from the bacterial genome using PCR.

-

Cassette Amplification: Amplify an antibiotic resistance cassette (e.g., erythromycin or kanamycin resistance) from a suitable plasmid.

-

Assembly: Fuse the upstream flank, the resistance cassette, and the downstream flank in the correct order using overlap extension PCR or Gibson assembly. This creates a linear DNA construct.

-

Transformation: Transform naturally competent Bacillus cells with the linear DNA construct. The cellular machinery will mediate homologous recombination, replacing the target gene with the resistance cassette.

-

Selection and Verification: Plate the transformed cells on a medium containing the appropriate antibiotic to select for successful transformants. Verify the gene deletion by PCR using primers that bind outside the flanking regions and within the resistance cassette.

More advanced techniques like CRISPR/Cas9 and CRISPRi are also increasingly being used for more precise and efficient genome editing in Bacillus.[7][8][9]

Quantification of dif Gene Cluster Expression by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is a standard method to measure the transcript levels of genes within the dif cluster, providing insights into how different regulatory mutations affect its expression.[10][11][12]

Detailed Methodology:

-

RNA Extraction:

-

Grow bacterial cultures to the desired growth phase (e.g., mid-log or stationary phase).

-

Harvest cells by centrifugation.

-

Lyse the cells using a suitable method (e.g., bead beating or enzymatic digestion).

-

Extract total RNA using a commercial kit or a standard protocol like Trizol extraction.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qPCR:

-

Set up the qPCR reaction with the synthesized cDNA as a template, gene-specific primers for the target gene (e.g., dfnI) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye like SYBR Green.

-

Run the qPCR in a real-time PCR cycler.

-

Analyze the data using the ΔΔCt method to determine the relative expression of the target gene compared to the reference gene under different conditions.

-

Extraction and Quantification of Difficidin

Quantifying the amount of difficidin produced by different bacterial strains is crucial for assessing the impact of genetic modifications. This is typically achieved through extraction followed by high-performance liquid chromatography (HPLC).[5][13]

Protocol for Difficidin Extraction and Analysis:

-

Cultivation: Grow the Bacillus strains in a suitable production medium (e.g., Landy medium) for a defined period (e.g., 40-48 hours).[5]

-

Extraction:

-

Elution and Concentration:

-

HPLC Analysis:

-

Inject the dissolved extract onto an HPLC system equipped with a C18 column.[5]

-

Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile) to separate the compounds.

-

Detect the compounds using a diode-array detector. Difficidin can be monitored at a wavelength of 280 nm.

-

Identify the difficidin peak by comparing the retention time with a known standard or by its absence in an extract from a dif gene cluster deletion mutant.[5]

-

Quantify the production by integrating the area of the difficidin peak.

-

Further confirmation of the identity of the difficidin peak can be achieved by collecting the fraction and analyzing it by mass spectrometry (LC-MS).[1][3][5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the dif gene cluster.

dif cluster analysis.Conclusion

The dif gene cluster is a complex and tightly regulated system responsible for the production of the potent antibacterial agent, difficidin. Understanding the genetic architecture of this cluster and the intricate signaling pathways that control its expression is paramount for harnessing its full potential in drug development. The methodologies outlined in this guide provide a robust framework for researchers to investigate the dif gene cluster and to engineer strains with enhanced difficidin production, paving the way for the development of new and effective antibiotics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. I. Production, taxonomy and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome Editing Methods for Bacillus subtilis | Springer Nature Experiments [experiments.springernature.com]

- 9. Bacillus subtilis 168 Knockout Strains - Creative Biogene [microbiosci.creative-biogene.com]

- 10. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 11. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. drum.lib.umd.edu [drum.lib.umd.edu]

An In-depth Technical Guide to the Natural Variants and Analogues of Difficidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficidin and its related compounds are a class of macrolide polyketide antibiotics produced by various species of Bacillus, including Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] First discovered in the 1980s, difficidin exhibits a broad spectrum of activity against both aerobic and anaerobic bacteria, making it a molecule of significant interest in the ongoing search for novel antimicrobial agents.[1] This technical guide provides a comprehensive overview of the natural variants and synthetic analogues of difficidin, with a focus on their biological activities, experimental protocols for their study, and the underlying signaling pathways that govern their production.

Natural Variants of Difficidin

The most well-characterized natural variant of difficidin is oxydifficidin .[1] Structurally, both compounds are highly unsaturated 22-membered macrolides containing a phosphate group.[1] The key difference lies in an additional hydroxyl group present in oxydifficidin.[1]

Other naturally occurring analogues have been identified, primarily differing in their side-chain substitutions. For instance, difficidin analogues with varied alkyl and acyl groups have been isolated from marine macroalga-associated Bacillus amyloliquefaciens.[3]

Table 1: Physicochemical Properties of Difficidin and Oxydifficidin

| Property | Difficidin | Oxydifficidin | Reference(s) |

| Molecular Formula | C₃₁H₄₄O₆P | C₃₁H₄₄O₇P | [1] |

| Molecular Weight | 543.6 g/mol | 559.6 g/mol | [1] |

| Key Structural Feature | 22-membered macrolide phosphate | 22-membered macrolide phosphate with an additional hydroxyl group | [1] |

Biological Activity and Quantitative Data

Difficidin and its analogues have demonstrated potent antibacterial activity against a range of pathogenic bacteria. Their primary mechanism of action is the inhibition of bacterial protein synthesis.[4] The following tables summarize the available quantitative data on their minimum inhibitory concentrations (MICs).

Table 2: Minimum Inhibitory Concentrations (MICs) of Difficidin and Oxydifficidin against Various Pathogenic Bacteria (µg/mL)

| Pathogen | Difficidin | Oxydifficidin | Reference(s) |

| Escherichia coli | 4 | 8 | [4] |

| Staphylococcus aureus | 0.5 | 1 | [4][5] |

| Pseudomonas aeruginosa | 16 | 32 | [3][4] |

| Enterococcus faecalis | 2 | 4 | [5] |

| Klebsiella pneumoniae | 8 | 16 | [4] |

| Xanthomonas oryzae | 10-50 | - | [6] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Other Difficidin Analogues (µg/mL)

| Analogue | Pathogen | MIC (µg/mL) | Reference(s) |

| Difficidin Analogue 1 (from marine B. amyloliquefaciens) | Vancomycin-resistant Enterococcus faecalis | 1.56-6.25 | [7] |

| Difficidin Analogue 2 (from marine B. amyloliquefaciens) | Methicillin-resistant Staphylococcus aureus | 1.56-6.25 | [7] |

| Difficidin Analogue 3 (from marine B. amyloliquefaciens) | Klebsiella pneumoniae | 1.56-6.25 | [7] |

| Difficidin Analogue 4 (from marine B. amyloliquefaciens) | Pseudomonas aeruginosa | 1.56-6.25 | [7] |

Experimental Protocols

Culturing Bacillus amyloliquefaciens for Optimal Difficidin Production

Optimizing fermentation conditions is crucial for maximizing the yield of difficidin and its analogues.

Materials:

-

Bacillus amyloliquefaciens strain

-

Shaker incubator

Protocol:

-

Prepare the desired production medium (e.g., Landy medium) and sterilize.

-

Inoculate the medium with a fresh culture of B. amyloliquefaciens.

-

Incubate the culture at a controlled temperature (typically 30-37°C) with vigorous shaking (e.g., 150-200 rpm) for an optimized duration (e.g., 40-48 hours).[8][9][10][11]

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).[8][10][11]

-

Optimal production of secondary metabolites like difficidin often occurs during the stationary phase of growth.[12][13]

Bioassay-Guided Fractionation for Isolation of Difficidin and Analogues

This protocol outlines a general workflow for isolating and identifying bioactive compounds from Bacillus culture supernatants.[14][15][16][17]

Workflow Diagram:

References

- 1. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Characterization of Three Polyketide Synthase Gene Clusters in Bacillus amyloliquefaciens FZB 42 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterococcus faecalis Antagonizes Pseudomonas aeruginosa Growth in Mixed-Species Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Enterococcus faecalis on the Bactericidal Activities of Arbekacin, Daptomycin, Linezolid, and Tigecycline against Methicillin-Resistant Staphylococcus aureus in a Mixed-Pathogen Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [kops.uni-konstanz.de]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Fermentation Conditions for Bacillus amyloliquefaciens JL54 and Preparation of Powder Through Spray Drying - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Optimization of the fermentation culture conditions of Bacillus amyloliquefaciens ck-05 using response surface methodology [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Ecological Role of Difficidin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Difficidin, a highly unsaturated 22-membered macrocyclic polyene lactone phosphate ester, is a potent antimicrobial compound produced by several Bacillus species, including Bacillus subtilis and Bacillus amyloliquefaciens. Its broad-spectrum activity against a range of pathogenic bacteria, coupled with a unique mode of action, positions it as a compound of significant interest in both ecological and pharmaceutical contexts. This technical guide provides an in-depth exploration of the ecological role of difficidin, its biosynthesis and regulation, mechanism of action, and its potential applications in drug development and as a biocontrol agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

In the complex microbial communities of the soil and rhizosphere, competition for resources is a driving force of evolution. Bacillus species have evolved a sophisticated arsenal of secondary metabolites to outcompete other microorganisms. Among these, the polyketide antibiotic difficidin plays a crucial ecological role. Produced by strains such as Bacillus subtilis ATCC 39320 and Bacillus amyloliquefaciens FZB42, difficidin exhibits potent antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria, including important plant and human pathogens.[1][2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the multifaceted nature of difficidin.

Biosynthesis and Regulation

The production of difficidin is a complex process orchestrated by a large Type I polyketide synthase (PKS) encoded by the dfn gene cluster.[4][5] The expression of this gene cluster is tightly regulated, with the transcription factor Spo0A acting as a master regulator.[6][7][8]

The Spo0A Phosphorelay Signaling Pathway

The activation of Spo0A is controlled by a multi-component phosphorelay system. Environmental signals, such as nutrient limitation, trigger the autophosphorylation of sensor kinases (e.g., KinA, KinB, KinC, KinD, and KinE).[7] These kinases then transfer the phosphoryl group to the response regulator Spo0F. Phosphorylated Spo0F (Spo0Fngcontent-ng-c4139270029="" class="ng-star-inserted">P) serves as the substrate for the phosphotransferase Spo0B, which in turn phosphorylates Spo0A.[6][7] Activated, phosphorylated Spo0A (Spo0AP) can then bind to specific DNA sequences, known as "0A boxes," in the promoter regions of target genes, including the dfn gene cluster, to regulate their transcription.[6] The phosphatase Spo0E can dephosphorylate Spo0A~P, providing a negative feedback loop to control the level of activated Spo0A.[9]

Below is a DOT script representation of the Spo0A phosphorelay pathway leading to difficidin production.

Mode of Action

Difficidin exerts its antibacterial effect through a multi-pronged attack on bacterial cells. The primary mechanism of action is the disruption of the bacterial cell membrane's integrity, leading to leakage of intracellular contents and ultimately cell death.[6] Additionally, difficidin has been shown to inhibit protein synthesis more rapidly than the synthesis of RNA, DNA, or the cell wall in growing bacterial cells.[10] This dual action makes it a highly effective antimicrobial agent.

Spectrum of Activity

Difficidin and its oxidized form, oxydifficidin, exhibit a broad spectrum of activity against a variety of aerobic and anaerobic bacteria.[1][2] This includes several clinically relevant human pathogens and significant plant pathogens.

Data Presentation: In Vitro Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of difficidin and oxydifficidin against a selection of human pathogenic bacteria.

| Organism | Difficidin MIC (µg/mL) | Oxydifficidin MIC (µg/mL) |

| Staphylococcus aureus | 4 | 16 |

| Streptococcus faecalis | 1 | 16 |

| Escherichia coli | 8 | 32 |

| Enterobacter cloacae | 4 | 32 |

| Klebsiella pneumoniae | 2 | 64 |

| Morganella morganii | 2 | >128 |

| Proteus vulgaris | 1 | 32 |

| Pseudomonas aeruginosa | 4 | 128 |

| Serratia marcescens | 2 | 64 |

| Data sourced from Zimmerman et al., 1987.[1] |

Ecological Role in Interspecies Competition and Biocontrol

The production of difficidin provides Bacillus species with a significant competitive advantage in their natural environments. By inhibiting the growth of competing bacteria, Bacillus can more effectively colonize niches and access limited resources. This antagonistic activity is particularly relevant in the context of plant health.

Bacillus amyloliquefaciens strains that produce difficidin have demonstrated significant biocontrol activity against various plant diseases. For instance, difficidin is effective in controlling fire blight disease caused by Erwinia amylovora in apple and pear trees.[3][5] It also shows activity against Xanthomonas oryzae, the causative agent of bacterial blight in rice.[11][12] The ability of difficidin-producing Bacillus to suppress plant pathogens makes them promising candidates for the development of bio-pesticides and other sustainable agricultural solutions.

Experimental Protocols

Extraction and Purification of Difficidin

This protocol describes a general method for the extraction and purification of difficidin from Bacillus cultures.

Workflow Diagram

Methodology:

-

Cultivation: Culture the difficidin-producing Bacillus strain in a suitable liquid medium (e.g., Landy medium) under optimal conditions for antibiotic production (e.g., 30°C, 150 rpm for 40 hours).[5]

-

Cell Removal: Centrifuge the culture broth (e.g., at 8,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.[6]

-

Extraction:

-

Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate. Separate the organic phase.[6]

-

Resin Adsorption: Alternatively, pass the supernatant through a column packed with Amberlite XAD-16 resin. Wash the column with distilled water and then elute the bound compounds with methanol.[5]

-

-

Concentration: Evaporate the solvent from the extract using a rotary evaporator to obtain a dry residue.[6]

-

Solubilization: Dissolve the residue in a small volume of methanol.[6]

-

HPLC Purification: Purify difficidin from the crude extract using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile in water (often with a small amount of formic acid).[13] Monitor the elution profile at 280 nm.[13]

Determination of Antibacterial Activity

6.2.1. Agar Well/Disc Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the target bacterium in a suitable broth.

-

Plate Inoculation: Spread the bacterial suspension evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Well/Disc Application:

-

Incubation: Incubate the plates under conditions suitable for the growth of the target bacterium.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well or disc where bacterial growth is inhibited.[15]

6.2.2. Broth Microdilution Assay for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17]

Methodology:

-

Serial Dilution: Prepare a series of twofold dilutions of the purified difficidin in a 96-well microtiter plate containing a suitable broth medium.[18]

-

Inoculation: Add a standardized inoculum of the target bacterium to each well.[18]

-

Controls: Include positive controls (bacteria with no antibiotic) and negative controls (broth only).[18]

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of difficidin that completely inhibits visible growth of the bacterium.[16]

Conclusion

Difficidin is a powerful antimicrobial agent that plays a significant ecological role for Bacillus species, enabling them to effectively compete with other microorganisms in their environment. Its broad spectrum of activity and unique mode of action make it a compelling candidate for further investigation in the fields of drug discovery and agricultural biocontrol. The detailed information on its biosynthesis, regulation, and experimental methodologies provided in this guide is intended to serve as a valuable resource to accelerate research and development efforts targeting this promising natural product. Further studies focusing on in vivo efficacy, safety, and formulation will be crucial in translating the potential of difficidin into practical applications for human health and sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Difficidin and bacilysin produced by plant-associated Bacillus amyloliquefaciens are efficient in controlling fire blight disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The phosphorelay signal transduction pathway in the initiation of Bacillus subtilis sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research [scripps.edu]

- 8. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. researchgate.net [researchgate.net]

- 12. Difficidin and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. hereditybio.in [hereditybio.in]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Notes & Protocols for HPLC Purification of Difficidin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of the antibacterial polyketide, Difficidin, and its analogues using High-Performance Liquid Chromatography (HPLC). The protocols are compiled from established research and are intended to guide laboratory practice for isolation and quantification.

Introduction

Difficidin is a potent, broad-spectrum antibacterial compound produced by various Bacillus species, notably Bacillus amyloliquefaciens and Bacillus subtilis.[1][2] It belongs to the polyketide family and exhibits significant activity against a range of plant and human pathogens.[3][4] Its complex structure, featuring a highly unsaturated 22-membered macrolide phosphate ring, presents unique challenges and opportunities for purification.[2] Reversed-phase HPLC (RP-HPLC) is the predominant technique for the successful purification of Difficidin and its related analogues due to its high resolving power for separating molecules based on polarity.[5][6]

Experimental Protocols

Sample Preparation: Extraction from Bacterial Culture

Prior to HPLC purification, Difficidin must be extracted from the bacterial fermentation broth. Two common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 2.1.1: Solid-Phase Extraction (SPE)

This method is suitable for capturing a broad range of polyketides from culture filtrates.

-

Culture Preparation: Grow the producer strain (e.g., Bacillus amyloliquefaciens) in a suitable medium like Landy medium at 30°C with agitation for 38-48 hours.[1][3]

-

Clarification: Centrifuge the culture at 12,000 x g for 10 minutes to pellet the cells.[1]

-

Filtration: Filter the supernatant through a 0.22 µm Millipore membrane to obtain a cell-free filtrate.[1]

-

SPE Column Conditioning: Use an Amberlite XAD16 resin column (or equivalent polymeric adsorbent resin). Wash the column with distilled water.[1][7]

-

Sample Loading: Absorb the cell-free filtrate onto the conditioned Amberlite XAD16 column.[1]

-

Washing: Wash the column with distilled water to remove salts and highly polar impurities.[1][7]

-

Elution: Elute the bound compounds, including Difficidin, with 100% methanol.[1][7]

-

Concentration: Lyophilize the methanol eluate or dry it using a rotary vacuum evaporator.[1][3]

-

Reconstitution: Dissolve the dried extract in methanol, sometimes with a small amount of distilled water (e.g., methanol containing 10% distilled water), for HPLC analysis.[1][7]

Protocol 2.1.2: Liquid-Liquid Extraction (LLE)

This method uses solvent partitioning to extract Difficidin.

-

Culture Preparation: Grow the producer strain as described in Protocol 2.1.1.

-

Clarification: Centrifuge the culture broth (e.g., at 8,000 x g for 10 minutes) and collect the supernatant.[3]

-

Extraction: Mix the supernatant with an equal volume of ethyl acetate. Shake vigorously and then separate the phases by centrifugation (e.g., 8,000 x g for 10 minutes).[3]

-

Collection: Collect the ethyl acetate phase, which contains Difficidin.[3]

-

Concentration: Dry the ethyl acetate phase using a rotary vacuum evaporator.[3]

-

Reconstitution: Dissolve the dried residue in a small volume of methanol (e.g., 2 mL) for HPLC analysis.[3]

HPLC Purification Protocol

The following is a general reversed-phase HPLC protocol for the purification of Difficidin. Optimization may be required depending on the specific analogue and the complexity of the extract.

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector is required.

Protocol 2.2.1: Reversed-Phase HPLC

-

Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[8]

-

Mobile Phase A: 0.1% (v/v) Formic Acid (HCOOH) in HPLC-grade water.[8]

-

Mobile Phase B: Acetonitrile (CH₃CN).[8]

-

Flow Rate: 1.5 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection Wavelength: 280 nm for Difficidin and other polyketides.[1][8] A broader range (e.g., 190 nm to 550 nm) can be monitored using a DAD to identify other compounds.[8]

-

Injection Volume: 10 µL of the reconstituted extract.[8]

-

Gradient Elution Program:

-

Start at a low percentage of Mobile Phase B.

-

Ramp up to 100% Mobile Phase B over 10 minutes.

-

Hold at 100% Mobile Phase B for 2 minutes.

-

Return to initial conditions and equilibrate the column for 3 minutes before the next injection.[8]

-

-

Fraction Collection: Collect the peaks corresponding to the retention time of Difficidin. The identity of the collected fractions should be confirmed by mass spectrometry (LC-MS).[3]

Data Presentation

The following table summarizes quantitative data reported in the literature for the HPLC analysis of Difficidin.

| Parameter | Value | Source Organism | HPLC Conditions | Reference |

| Retention Time | 8.574 min | Bacillus amyloliquefaciens FZB42 | Not specified in detail, detected at 280 nm. | [1] |

| Retention Time | 11.45 min | Bacillus amyloliquefaciens WH1 | Not specified in detail, HPLC-ESI. | [3] |

| Retention Time | ~14-15 min | Wild-Type Bacillus | Optimized gradient for quicker elution. | [9] |

| Retention Time | 17-20 min | Wild-Type Bacillus | Total ion chromatogram, identification of adducts. | [9] |

| Detection λ (max) | 280 nm | Bacillus amyloliquefaciens | Used for detection of polyketides including Difficidin. | [8] |

| Molecular Mass | 544 Da | Bacillus amyloliquefaciens FZB42 | Expected molecular mass confirmed by HPLC-ESI. | [1] |

Note: Retention times can vary significantly between different HPLC systems, columns, and specific gradient conditions.

Visualized Workflows and Relationships

The following diagrams illustrate the key workflows and logical steps in the purification and analysis of Difficidin.

References

- 1. Difficidin and bacilysin from Bacillus amyloliquefaciens FZB42 have antibacterial activity against Xanthomonas oryzae rice pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Difficidin and oxydifficidin: novel broad spectrum antibacterial antibiotics produced by Bacillus subtilis. II. Isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcription Factor Spo0A Regulates the Biosynthesis of Difficidin in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kops.uni-konstanz.de]

- 8. scispace.com [scispace.com]

- 9. api.drum.lib.umd.edu [api.drum.lib.umd.edu]

Application Notes and Protocols for Mass Spectrometry Analysis of Difficidin Fragmentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficidin is a highly unsaturated 22-membered macrolide phosphate antibiotic produced by various Bacillus species, notably Bacillus velezensis and Bacillus amyloliquefaciens. Its complex structure and potent antimicrobial activity make it a molecule of significant interest in drug discovery and development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical tool for the identification, characterization, and quantification of Difficidin in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of Difficidin, with a focus on its fragmentation patterns.

Quantitative Data Summary

Table 1: Observed Parent Ions of Difficidin

| Adduct | Chemical Formula | Observed m/z | Reference |

| [M+K]⁺ | C₃₁H₄₅O₆PK | 583.23 | [1] |

| [M-H+2K]⁺ | C₃₁H₄₄O₆PK₂ | 563.21 | [1] |

| [M+H]⁺ | C₃₁H₄₆O₆P | 545.29 | Theoretical |

| [M-H]⁻ | C₃₁H₄₄O₆P | 543.28 | Theoretical |

Table 2: Proposed Theoretical MS/MS Fragmentation of Difficidin ([M+H]⁺ at m/z 545.29)

Disclaimer: The following fragmentation data is theoretical and intended to serve as a guide for method development. Actual fragmentation patterns should be confirmed experimentally.

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure/Description |

| 447.23 | H₃PO₄ | Loss of the phosphate group |

| 429.22 | H₃PO₄ + H₂O | Subsequent loss of water from the macrolide ring |

| 411.21 | H₃PO₄ + 2H₂O | Loss of a second water molecule |

| 383.22 | H₃PO₄ + 2H₂O + CO | Decarbonylation of the macrolide backbone |

| 273.19 | C₁₅H₂₄O₅P | Cleavage of the macrolide ring (α-cleavage) |

| 163.11 | C₂₁H₃₂O₄P | Cleavage adjacent to the ester linkage |

Experimental Protocols

This section outlines detailed protocols for the extraction and LC-MS/MS analysis of Difficidin from bacterial cultures.

Sample Preparation: Extraction of Difficidin from Bacillus sp. Culture Supernatant

This protocol is adapted from methods for extracting polyketides from bacterial fermentations.

Materials:

-

Bacillus sp. culture broth

-

Amberlite® XAD®-16 resin

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid Phase Extraction (SPE) manifold and cartridges (optional, for further cleanup)

Protocol:

-

Cell Removal: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a sterile flask.

-

Acidification: Adjust the pH of the supernatant to ~3.0 with formic acid to protonate Difficidin, facilitating its extraction.

-

Resin Adsorption: Add Amberlite® XAD®-16 resin to the acidified supernatant (approximately 20 g of resin per liter of supernatant) and stir gently at 4°C for at least 4 hours (or overnight) to allow for the adsorption of Difficidin onto the resin.

-

Resin Collection and Washing: Collect the resin by filtration or decantation. Wash the resin with distilled water to remove salts and other polar impurities.

-

Elution: Elute the bound metabolites, including Difficidin, from the resin with methanol. Use a volume of methanol approximately equal to the volume of the resin. Repeat the elution step for exhaustive extraction.

-

Solvent Evaporation: Combine the methanol eluates and evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of methanol or a mobile phase-compatible solvent for LC-MS/MS analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS system.

LC-MS/MS Analysis Protocol

This protocol provides a starting point for the analysis of Difficidin. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., Thermo Hypersil GOLD C18, 50 x 2.1 mm, 1.9 µm) is suitable for the separation of polyketides.[2]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated. Positive mode is often suitable for observing protonated and alkali metal adducts of polyketides.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Scan Range (MS1): m/z 100-1000.

-

Fragmentation Mode: Collision-Induced Dissociation (CID).

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.

-

Data Acquisition: Data-dependent acquisition (DDA) is recommended, where the most intense ions in the MS1 scan are selected for fragmentation in the MS2 scan.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analysis of Difficidin from bacterial culture to data acquisition.

Caption: Experimental workflow for Difficidin analysis.

Proposed Fragmentation Pathway of Difficidin

This diagram illustrates a plausible fragmentation pathway for the protonated Difficidin molecule ([M+H]⁺, m/z 545.29) based on its chemical structure and known fragmentation patterns of similar polyketide macrolides.

Caption: Proposed fragmentation of protonated Difficidin.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric analysis of Difficidin. While the fragmentation data is theoretical, it offers a solid foundation for researchers to develop and validate their own methods for the identification and characterization of this important antibiotic. The detailed experimental procedures will be valuable for professionals in natural product chemistry, microbiology, and drug development who are working with Difficidin and related polyketide compounds. It is recommended to use high-resolution mass spectrometry to confirm the elemental composition of parent and fragment ions. For definitive structural elucidation, correlation of MS/MS data with NMR studies is advised.

References

Unraveling the Molecular Architecture of Difficidin: An Application Note on NMR-Based Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals